2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound characterized by the molecular formula C9H8N2O. This compound is notable for its fused ring system, which incorporates both pyridine and pyrrole functionalities, making it a significant derivative in organic chemistry and medicinal applications. The compound is recognized for its potential as a building block in the synthesis of more complex heterocyclic compounds and its utility in biological research, particularly in the context of enzyme inhibitors and receptor modulators .
The compound can be synthesized from various precursors, primarily involving reactions that introduce the aldehyde group at the 3-position of the pyrrolo[2,3-b]pyridine structure. It is often derived from 2-methylpyridine through formylation processes.
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde belongs to the class of heterocycles, specifically categorized under pyrrolopyridines. These compounds are known for their diverse biological activities and have been investigated for their roles as potential therapeutic agents in treating various diseases, including cancers mediated by protein kinases .
The synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves several key steps:
The molecular structure of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde features:
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical transformations:
The products formed from these reactions are crucial for developing derivatives with tailored properties for specific applications in medicinal chemistry .
The mechanism by which 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde exerts its biological effects typically involves:
The precise molecular targets can vary based on structural modifications made to the core compound, allowing for a range of pharmacological activities .
Relevant data regarding these properties are essential for understanding how this compound behaves in different environments and its suitability for various applications in research and industry .
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has significant applications in scientific research:
These applications highlight its importance not only as a synthetic intermediate but also as a potential therapeutic agent in clinical settings .
The synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 858275-30-6; C~9~H~8~N~2~O) predominantly employs the Duff reaction, a classical formylation method utilizing hexamethylenetetramine (HMTA) as a formyl equivalent. The process involves refluxing 2-methyl-1H-pyrrolo[2,3-b]pyridine with HMTA in acetic acid (33%) for 6 hours, followed by hydrolysis to yield the 3-carbaldehyde derivative. This method achieves a 76% yield of the target compound, as confirmed by Bahekar et al. [1]. The reaction proceeds via electrophilic aromatic substitution, where HMTA generates an iminium ion that functions as a formyl cation equivalent, selectively attacking the electron-rich C-3 position of the pyrrolopyridine core. The hydrolysis step liberates the aldehyde group while regenerating the acidic catalyst [1] [8].
Table 1: Optimization of Duff Reaction for 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Parameter | Optimized Condition | Effect on Yield |
---|---|---|
Reaction Temperature | Reflux (~110°C) | Maximizes iminium ion formation |
HMTA Equivalents | 1.2 eq | Prevents side-product formation |
Acetic Acid Concentration | 33% | Balances reactivity and solubility |
Hydrolysis Conditions | Room temperature, H~2~O | Prevents aldehyde oxidation |
Reaction Time | 6 hours | Ensures complete conversion |
Optimization studies reveal that acetic acid concentration critically influences regioselectivity. Concentrations below 30% result in incomplete conversion, while concentrations above 35% promote decomposition. The use of protic solvents like acetic acid also solubilizes the intermediate iminium complex, facilitating C-3 electrophilic substitution [1] [8].
Regioselective formylation at the C-3 position exploits the inherent nucleophilic character of the pyrrole ring within the fused heterocyclic system. The C-3 carbon exhibits the highest electron density due to the π-excessive nature of the pyrrole moiety, making it the preferred site for electrophilic substitution. Alternative methods, such as Vilsmeier-Haack formylation (POCl~3~/DMF), are less effective due to the basicity sensitivity of the pyrrolopyridine core, which leads to decomposition under strongly acidic conditions [3] [7] [8].
The 3-carbaldehyde functionality enables diverse derivatization pathways:
Table 2: Electronic Effects on Regioselectivity in Pyrrolo[2,3-b]pyridine Derivatives
Substituent at C-2 | Reactivity at C-3 | Dominant Product |
---|---|---|
Methyl (Electron-donating) | Enhanced nucleophilicity | 3-Carbaldehyde (76% yield) |
Bromo (Electron-withdrawing) | Reduced nucleophilicity | Mixed C-3/C-5 formylation |
Unsubstituted | Moderate reactivity | 3-Carbaldehyde (75% yield) |
The methyl group at C-2 further enhances C-3 nucleophilicity through hyperconjugation, explaining the superior yield of 2-methyl derivatives compared to unsubstituted analogs (75% for 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde; CAS 4649-09-6) [7] [9].
The aldehyde functionality and N-H proton of 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde enable orthogonal derivatization strategies. N1-Propargylation using propargyl bromide and K~2~CO~3~ in DMF yields the N-propargyl derivative, a key intermediate for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This "click chemistry" approach efficiently generates 1,2,3-triazole-tethered analogs under mild conditions (CuSO~4~·5H~2~O, sodium ascorbate, H~2~O/t-BuOH) [8] [9].
Notable applications include:
Table 3: Bioactive Derivatives Synthesized via Click Chemistry
Triazole-Linked Pharmacophore | Biological Target | Potency (IC~50~ or K~b~) |
---|---|---|
Chalcone | Tubulin polymerization | 0.61 μM (MDA-MB-231) |
Dithiocarbamate | Apoptosis induction | 1.42 μM (A549) |
Tetrahydropyran | VEGF inhibition | 1.68 μM (HeLa) |
Pyrimidine | PARP-1 inhibition | 6.52 μM (MCF-7) |
The 3-carbaldehyde group concurrently allows oxime formation (using NH~2~OH·HCl/pyridine), enabling fragment-based drug design. Combining oxime and triazole functionalities yields dual-pharmacophore hybrids with enhanced antiproliferative profiles [8].
Conventional Duff reactions require 6-hour reflux, but microwave irradiation reduces this to 20–30 minutes while improving yields to >85%. Key advancements include:
For click chemistry, microwave-assisted CuAAC achieves near-quantitative triazole formation in 10 minutes (80°C, 300 W) versus 12 hours conventionally. Pd-catalyzed Sonogashira coupling at C-3 (using the aldehyde as a directing group) synthesizes alkynylated derivatives, though this requires protection of the aldehyde as an acetal [8].
Table 4: Efficiency Comparison of Conventional vs. Advanced Methods
Reaction Step | Conventional Method | Microwave/Catalytic Method | Improvement |
---|---|---|---|
Duff Formylation | 6 h, reflux, 76% yield | 30 min, 150°C, 85% yield | +9% yield, 92% time reduction |
N-Propargylation | 12 h, RT, 70% yield | 1 h, 60°C, 95% yield | +25% yield, 91% time reduction |
CuAAC (Triazole Formation) | 12 h, RT, 80% yield | 10 min, 80°C, 98% yield | +18% yield, 99% time reduction |
Continuous-flow microreactor systems further enhance scalability, achieving a space-time yield of 2.5 kg·L^−1^·h^−1^ for the Duff reaction—ideal for industrial applications [8] [10].
Table 5: Key Identifiers of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Identifier | Value | Source |
---|---|---|
CAS Number | 858275-30-6 | [1] [7] |
Molecular Formula | C~9~H~8~N~2~O | [1] [2] |
Molecular Weight | 160.17 g/mol | [1] [7] |
SMILES | CC1=C(C2=C(N=CC=C2)N1)C=O | [2] [7] |
InChIKey | DXESDXYYNGHALB-UHFFFAOYSA-N | [2] [4] |
Preferred IUPAC Name | 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | [7] |
Storage Conditions | Sealed, dry, room temperature | [2] [7] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0